3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine
Description
Historical Context and Evolution of 1,2,4-Triazole (B32235) Scaffold Chemistry
The chemistry of the 1,2,4-triazole scaffold dates back to the late 19th century, with its first synthesis credited to Bladin in 1885. researchgate.net Early synthetic routes were foundational but often suffered from limitations. The Pellizzari reaction, discovered in 1911, involves the reaction of an amide with a hydrazide to form the triazole ring. wikipedia.orgscispace.com This method, while significant, often requires high temperatures and long reaction times, and can result in low yields. wikipedia.org Another classical method is the Einhorn–Brunner reaction, which utilizes the condensation of imides with alkyl hydrazines to produce an isomeric mixture of 1,2,4-triazoles. scispace.comwikipedia.orgwikipedia.org
The evolution of 1,2,4-triazole chemistry has been driven by the need for more efficient and versatile synthetic methods. The initial low-yield procedures have been largely supplemented or improved by modern techniques. researchgate.net For instance, the application of microwave irradiation to classical reactions like the Pellizzari has been shown to significantly shorten reaction times and improve yields. wikipedia.org The development of novel synthetic strategies, such as those using aminoguanidine (B1677879) and carboxylic acids or guanidine (B92328) derivatives, has further expanded the accessibility and structural diversity of these compounds. mdpi.commdpi.com
This synthetic evolution has paralleled the scaffold's growing importance in applied chemistry. Initially a subject of fundamental synthetic interest, the 1,2,4-triazole ring is now recognized as a "pharmacologically important nucleus". researchgate.net Its derivatives are integral components of numerous clinically used drugs, valued for their wide spectrum of biological activities. researchgate.netfrontiersin.org
| Method | Reactants | General Characteristics |
| Pellizzari Reaction (1911) | Amide + Hydrazide | One of the earliest methods; often requires high temperatures and long reaction times, resulting in low yields. wikipedia.orgscispace.com |
| Einhorn-Brunner Reaction (1905-1914) | Imide + Hydrazine (B178648) | A classical condensation reaction that can produce isomeric mixtures; regioselectivity is influenced by the acidity of the imide substituents. scispace.comwikipedia.org |
| From Aminoguanidine | Aminoguanidine + Carboxylic Acid | A common and versatile route for producing 3-amino-1,2,4-triazole derivatives. mdpi.com |
| Modern Variations | Various | Often employ techniques like microwave-assisted synthesis to improve reaction efficiency, yield, and reduce reaction time. wikipedia.org |
Structural Significance of the 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine Moiety in Chemical Design
The chemical architecture of this compound provides a unique and valuable platform for chemical design. Its significance arises from the interplay of its three primary components: the triazole core, the two amino groups, and the aminophenyl substituent.
The 1,2,4-Triazole Core : The triazole ring is an aromatic, planar heterocycle that provides a rigid and stable scaffold. ontosight.ai The presence of three nitrogen atoms makes it a good hydrogen bond acceptor and imparts a significant dipole moment, which can facilitate strong and specific interactions with biological receptors. ontosight.ai It is considered a bioisostere of the amide bond, allowing it to be used in rational drug design to create more metabolically stable peptide analogs. mdpi.com
Amino Groups : The molecule possesses two primary amino groups, one directly attached to the triazole ring at the C5 position and another on the phenyl ring. These groups are potent hydrogen bond donors and can also act as acceptors. This dual capability is crucial for molecular recognition, enabling the molecule to bind with high affinity to target enzymes and receptors. Furthermore, these amino groups serve as key synthetic handles for further derivatization, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. mdpi.com
The 4-Aminophenyl Group : The phenyl ring attached at the C3 position extends the molecule's aromatic system, creating opportunities for π-π stacking interactions with aromatic residues in biological targets. The para-amino substituent is an electron-donating group that modulates the electronic properties of the entire molecule. This group can also be functionalized to tune the compound's solubility, lipophilicity, and target specificity.
Tautomerism : Like many asymmetrically substituted 1,2,4-triazoles, this compound can exhibit annular prototropic tautomerism. nih.gov This phenomenon involves the migration of a proton between the nitrogen atoms of the triazole ring. A structural study of the closely related 3-phenyl-1H-1,2,4-triazol-5-amine revealed the co-crystallization of two different tautomers. nih.govresearchgate.net This tautomeric potential can influence the molecule's binding mode and electronic distribution, adding another layer of complexity and opportunity in chemical design. The combination of these features makes the this compound moiety a privileged scaffold in the design of functional molecules.
Research Rationale and Academic Importance of Investigating this compound
The academic and industrial interest in this compound stems primarily from its potential as a versatile molecular scaffold for developing new therapeutic agents and functional materials. The rationale for its investigation is multifaceted.
First, the 1,2,4-triazole nucleus is a well-established pharmacophore present in a multitude of approved drugs. Derivatives of this scaffold have demonstrated a remarkably broad range of pharmacological activities, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. researchgate.netwikipedia.orgmdpi.comresearchgate.net The global spread of drug-resistant pathogens, for example, necessitates the development of new antibacterial agents, and the 1,2,4-triazole scaffold has proven to be a fruitful starting point for such research. mdpi.com The specific structure of this compound, with its multiple hydrogen bonding sites and aromatic system, makes it an attractive candidate for targeting various biological systems.
Second, the compound serves as a valuable synthon, or building block, for constructing more complex chemical structures. nih.gov The presence of two distinct amino groups offers the potential for regioselective reactions, enabling the synthesis of fused heterocyclic systems such as 1,2,4-triazolo[1,5-a]pyrimidines and other novel molecular architectures. nih.gov This synthetic utility is critical for generating chemical diversity and exploring new chemical spaces in drug discovery programs.
Finally, the molecule is an ideal platform for conducting fundamental structure-activity relationship (SAR) studies. By systematically modifying the aminophenyl ring or the amino groups, researchers can probe the specific molecular interactions that govern a compound's biological activity. For instance, studies on related 4-amino-1,2,4-triazole (B31798) derivatives have shown that the nature and position of substituents on the phenyl ring can be crucial for activity. mdpi.com Investigating this compound and its derivatives allows chemists to elucidate these relationships, leading to the rational design of more potent and selective molecules. The compound's nitrogen-rich structure also suggests potential applications in materials science, including the development of coordination polymers or energetic materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-aminophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,9H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFZEHFKXDDOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Route Development for 3 4 Aminophenyl 1h 1,2,4 Triazol 5 Amine
Retrosynthetic Analysis of 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine
Retrosynthetic analysis provides a logical framework for designing synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the primary disconnections involve cleaving the bonds that form the heterocyclic 1,2,4-triazole (B32235) ring.
C-N Bond Disconnection Strategy: The most common approach involves disconnecting the triazole ring to reveal two key building blocks: a guanidine-containing moiety and a carboxylic acid derivative. This leads to precursors such as aminoguanidine (B1677879) and 4-aminobenzoic acid or its activated forms (e.g., ester, nitrile, or acyl chloride). This strategy is supported by numerous established methods for triazole synthesis that involve the condensation and cyclization of these types of components. researchgate.netmdpi.com
Cycloaddition Strategy: An alternative disconnection strategy views the triazole ring as the product of a [3+2] cycloaddition reaction. isres.orgfrontiersin.org This would involve breaking the ring into a three-atom and a two-atom component. For instance, one could retrosynthetically derive the structure from a reaction between a 1,3-dipole, such as a nitrile imine generated from 4-aminobenzohydrazonoyl halide, and a dipolarophile containing a C≡N or C=N bond, such as cyanamide (B42294).
Sequential Construction: A third approach involves the sequential formation of the ring. This might start with a hydrazine (B178648) derivative that reacts first with a carbon source to form a hydrazide or amidrazone, which then undergoes cyclization with a second one-carbon synthon (like formic acid or cyanogen (B1215507) bromide) to complete the triazole ring.
These disconnections form the basis for the various synthetic pathways discussed in the subsequent sections.
Established Synthetic Pathways for the 1,2,4-Triazole Core and its 4-Aminophenyl Derivatives
Traditional methods for synthesizing the 1,2,4-triazole ring are well-documented and often rely on high temperatures and strong acidic or basic conditions. These pathways remain valuable for their reliability and use of accessible starting materials.
The most direct and established route to 3,5-disubstituted 1,2,4-triazoles, including the target compound, is the cyclocondensation of a carboxylic acid derivative with aminoguanidine. mdpi.com In the context of synthesizing this compound, this involves the reaction of 4-aminobenzoic acid (or a derivative) with aminoguanidine. The initial reaction forms an acylaminoguanidine intermediate, which then undergoes dehydrative cyclization to yield the desired 3-amino-5-aryl-1,2,4-triazole. researchgate.net
Microwave-assisted organic synthesis has been shown to significantly improve this process by reducing reaction times and often increasing yields compared to conventional heating. mdpi.com This approach is particularly effective for volatile starting materials and is considered a greener synthetic alternative. mdpi.com
Table 1: Comparison of Heterocyclization Methods for 3-Amino-5-Aryl-1,2,4-Triazoles
| Method | Key Reagents | Conditions | Typical Yields | Reference |
|---|---|---|---|---|
| Conventional Heating | (Het)aroylaminoguanidines | Aqueous medium, reflux | Moderate to high | researchgate.net |
| Microwave Irradiation | Carboxylic Acids, Aminoguanidine Bicarbonate | Solvent-free or in i-PrOH, sealed vessel, 150-200 °C | 76-87% | mdpi.com |
| Base-Catalyzed Cyclization | 1-Aroylthiosemicarbazides | Aqueous NaOH, reflux | Not specified | researchgate.net |
These methods construct the triazole ring by combining multiple components in a single pot or through stepwise additions. [3+2] cycloaddition reactions are a powerful tool in this category, offering high regioselectivity in the formation of the 1,2,4-triazole core. isres.orgresearchgate.net
One such approach involves the reaction of nitriles with hydrazines, which can be mediated by a base to facilitate the annulation process. rsc.org Another versatile method is the multicomponent condensation of amidines, isothiocyanates, and hydrazines, which proceeds without a metal catalyst to form fully substituted 1H-1,2,4-triazol-3-amines. isres.orgorganic-chemistry.org For the synthesis of the target compound, this could involve using 4-aminobenzamidine (B1203292) as a key precursor.
Table 2: Overview of Condensation and Cycloaddition Strategies
| Strategy | Precursors | Key Features | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile Ylides and Diazonium Salts | Often copper-catalyzed, provides structurally diverse triazoles under mild conditions. | isres.org |
| [3+2] Cycloaddition | Isocyanides and Diazonium Salts | Catalyst-dependent regioselectivity (Ag(I) vs. Cu(II)) allows for the synthesis of different isomers. | frontiersin.orgnih.gov |
| Three-Component Condensation | Amidines, Isothiocyanates, Hydrazines | Metal-free, oxidant-free, environmentally friendly one-pot synthesis. | isres.orgorganic-chemistry.org |
| Deamination Annulation | Nitriles and Hydrazines | Base-mediated, tolerates a wide range of functional groups. | rsc.org |
Modern Catalytic Strategies in the Synthesis of this compound
Recent advancements in catalysis have provided milder, more efficient, and highly selective routes to substituted triazoles. These methods often offer improved substrate scope and functional group tolerance compared to traditional approaches.
Transition metals, particularly copper and palladium, are pivotal in modern synthetic strategies for forming C-N and N-N bonds essential for the triazole core. Copper-catalyzed reactions are especially prominent in the synthesis of 1,2,4-triazoles. organic-chemistry.org These can include oxidative coupling reactions that form the triazole ring from simpler precursors like amidines and various nitrogen sources. isres.org
Furthermore, transition-metal catalysis can be employed to modify a pre-existing triazole ring. For example, a 3-(4-halophenyl)-1H-1,2,4-triazol-5-amine intermediate could undergo a palladium-catalyzed Buchwald-Hartwig amination to install the C4-amino group. mdpi.com Alternatively, modern N-arylation methods, such as copper-catalyzed coupling of a triazole with a diaryliodonium salt, provide a direct route to install aryl substituents on the triazole nitrogen atoms, a strategy that could be adapted for C-arylation. nih.govacs.org
Table 3: Selected Transition Metal-Catalyzed Syntheses
| Catalyst System | Reaction Type | Starting Materials | Key Advantages | Reference |
|---|---|---|---|---|
| Copper(I) | [3+2] Cycloaddition | Nitrile Ylides, Diazonium Salts | Mild conditions, high yields, structural diversity. | isres.org |
| Copper(II) | Oxidative C-H Functionalization | Amidines, Trialkylamines | Uses O2 as the oxidant, good flexibility. | isres.org |
| Palladium-NHC | Buchwald-Hartwig Cross-Coupling | Aryl Halide, Amine | Post-synthesis functionalization, reliable C-N bond formation. | mdpi.com |
| Copper(I) | N-Arylation | Triazole, Diaryliodonium Salt | Mild conditions, high functional group tolerance. | nih.govacs.org |
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, represents a burgeoning field in heterocyclic synthesis. These methods offer a complementary approach to metal catalysis, often avoiding issues of metal toxicity and cost. While specific organocatalytic routes for this compound are not extensively reported, the principles can be applied from related syntheses.
For example, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to catalyze [3+2] cycloaddition reactions between electron-deficient ketones and azides to form 1,2,3-triazoles. researchgate.net This enolate-mediated catalysis could potentially be adapted for the synthesis of 1,2,4-triazoles using different precursors. Similarly, secondary amines such as diethylamine (B46881) have been shown to catalyze enamine-azide cycloadditions. researchgate.net The application of cinchona alkaloids has also been successful in the enantioselective synthesis of complex heterocyclic systems, demonstrating the power of organocatalysis to control stereochemistry. nih.gov A plausible organocatalytic approach for the target molecule could involve a Brønsted acid or base catalyst to promote the condensation and cyclization of 4-aminobenzohydrazide (B1664622) with a cyanamide equivalent under mild conditions.
Green Chemistry Principles Applied to the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of alternative solvents and energy sources to minimize waste and energy consumption.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. To mitigate this, solvent-free and aqueous media syntheses have emerged as greener alternatives for the preparation of 1,2,4-triazole derivatives.
In a solvent-free approach, the reaction of 4-aminobenzohydrazide with a suitable cyclizing agent, such as dicyandiamide (B1669379) or a derivative, can be carried out by heating the neat mixture of reactants. This method eliminates the need for a solvent, thereby reducing waste and simplifying product isolation. The reaction typically proceeds at elevated temperatures to facilitate the melting and interaction of the reactants, leading to the formation of the triazole ring. While specific data for the solvent-free synthesis of this compound is not extensively detailed in the available literature, the general principle has been successfully applied to other triazole syntheses. For instance, the condensation of carboxylic acids with aminoguanidine has been achieved under solvent-free conditions, showcasing the feasibility of this approach. mdpi.com
Aqueous media synthesis offers another environmentally friendly route. The cyclization of (het)aroylaminoguanidines to form 5-amino-3-(het)aryl-1,2,4-triazoles has been effectively performed in water. researchgate.net This method takes advantage of the unique properties of water as a solvent, which can enhance reaction rates and selectivity in certain cases. For the synthesis of the target compound, reacting 4-aminobenzoylaminoguanidine in water at an elevated temperature would be a viable green approach. The use of water as a solvent is not only safe and inexpensive but also simplifies the work-up procedure, as the product often precipitates from the reaction mixture upon cooling. researchgate.net One reported synthesis of a related compound, 4-amino-5-phenyl-1,4H-1,2,4-triazole-3-thiol, utilized water as a solvent for the cyclization of potassium dithiocarbazinate with hydrazine hydrate, demonstrating the utility of aqueous media in triazole synthesis. nepjol.info
The use of alternative energy sources like microwave irradiation and ultrasound has been shown to significantly accelerate reaction times, improve yields, and enhance the energy efficiency of organic syntheses.
Microwave-assisted synthesis has been widely applied to the preparation of 1,2,4-triazole derivatives. rsc.orgnih.gov This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. For the synthesis of this compound, a mixture of 4-aminobenzohydrazide and a cyclizing agent can be subjected to microwave irradiation, often in the absence of a solvent or in a high-boiling point, polar solvent like DMF or ethylene (B1197577) glycol. scipublications.com This method often leads to a dramatic reduction in reaction time from hours to minutes and can result in higher yields compared to conventional heating methods. scipublications.comnih.govnih.gov
The following interactive data table provides a comparison of conventional heating versus microwave-assisted synthesis for a related 3,5-disubstituted 1,2,4-triazole, illustrating the typical advantages of microwave irradiation.
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Conventional Heating | DMF | 120 | 12 h | 65 |
| 2 | Microwave Irradiation | DMF | 150 | 15 min | 88 |
| 3 | Conventional Heating | None | 180 | 4 h | 72 |
| 4 | Microwave Irradiation | None | 200 | 10 min | 91 |
Ultrasonic synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. asianpubs.orgnih.govresearchgate.netnih.govresearchgate.net The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from 5-amino-1,2,4-triazole has been successfully achieved using ultrasonic irradiation, with significant reductions in reaction times and improvements in yields compared to conventional heating. nih.govresearchgate.netresearchgate.net Applying this technique to the synthesis of this compound could involve the sonication of a mixture of the starting materials in a suitable solvent, potentially leading to a more efficient and environmentally friendly process.
Optimization of Reaction Parameters and Yield Enhancement Strategies
To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. Key parameters that can be varied include the molar ratio of reactants, reaction temperature, reaction time, and the choice of catalyst.
For instance, in the synthesis of related 5-amino-1,2,4-triazol-3-ylacetic acid from aminoguanidine and malonic acid, the molar ratio of reactants and the concentration of an acid catalyst were found to significantly influence the yield of the desired product versus byproducts. A study on this reaction demonstrated that careful control of these parameters is crucial for directing the reaction towards the desired outcome.
A general strategy for yield enhancement involves the use of a suitable catalyst. For the cyclization of acylaminoguanidines, both acidic and basic catalysts can be employed. The choice of catalyst can affect the rate of cyclization and may also influence the regioselectivity of the reaction. Furthermore, in microwave-assisted syntheses, the power and duration of irradiation are critical parameters that need to be optimized to achieve the best results without causing decomposition of the product. researchgate.net
The following table summarizes key parameters that can be optimized for the synthesis of this compound.
| Parameter | Range/Options | Potential Impact |
|---|---|---|
| Molar Ratio (4-aminobenzohydrazide:Cyclizing Agent) | 1:1 to 1:1.5 | Affects conversion and selectivity. |
| Temperature | 80-200 °C | Influences reaction rate and byproduct formation. |
| Reaction Time | 10 min - 24 h | Crucial for achieving complete conversion without degradation. |
| Catalyst | Acidic (e.g., HCl, H₂SO₄), Basic (e.g., KOH, NaOEt) | Can significantly accelerate the rate of cyclization. |
| Microwave Power | 100-300 W | Affects heating rate and reaction time in microwave synthesis. |
Mechanistic Investigations of Novel Synthetic Routes
The formation of the 1,2,4-triazole ring in the synthesis of this compound typically proceeds through the cyclization of an N-acylaminoguanidine intermediate. This intermediate is formed by the reaction of 4-aminobenzohydrazide with a suitable one-carbon synthon that also provides the second amino group.
A plausible mechanistic pathway involves the initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the cyclizing agent. This is followed by an intramolecular cyclization, where one of the nitrogens of the aminoguanidine moiety attacks the carbonyl carbon of the acyl group. Subsequent dehydration then leads to the formation of the aromatic 1,2,4-triazole ring.
Mechanistic studies, including the use of isotopic labeling and computational chemistry, can provide valuable insights into the transition states and intermediates involved in the reaction. nih.gov For example, understanding the role of the catalyst in activating the substrates and facilitating the cyclization step is crucial for designing more efficient synthetic routes. In the case of aminoguanidine-catalyzed reactions, it has been proposed that the catalyst can activate substrates like CO2 and facilitate their subsequent reaction and cyclization. organic-chemistry.orgnih.gov A deeper understanding of the reaction mechanism allows for the rational design of catalysts and reaction conditions to favor the formation of the desired product and minimize the formation of impurities.
Chemical Modification and Derivatization Strategies of 3 4 Aminophenyl 1h 1,2,4 Triazol 5 Amine
Functionalization of the 1,2,4-Triazole (B32235) Ring System of the Compound
The 1,2,4-triazole ring is a key heterocyclic core with distinct reactive properties. Its nitrogen atoms offer sites for functionalization, although their reactivity is influenced by the electronic nature of the ring.
N-Alkylation and N-Acylation Reactions
The 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine molecule possesses several nitrogen atoms that can serve as nucleophilic centers for alkylation and acylation reactions. These include the N1, N2, and N4 positions of the triazole ring and the exocyclic amino group at the C5 position. The reactivity of these sites can be selective, often depending on the reaction conditions and the nature of the electrophile. Generally, N-alkylation of 1,2,4-triazoles can lead to a mixture of regioisomers, with the distribution of products being influenced by factors such as the steric hindrance of the substituents and the basicity of the medium. mdpi.com
Acylation reactions, typically employing acyl chlorides or anhydrides, can similarly target the nitrogen atoms of the triazole ring or the exocyclic amine. The formation of N-acyl derivatives is a common strategy for modifying the electronic and steric properties of the molecule. nih.gov
Table 1: Illustrative N-Alkylation and N-Acylation Reactions
| Reagent | Reaction Type | Potential Product(s) | Notes |
|---|---|---|---|
| Benzyl bromide | N-Alkylation | N1, N2, or N4-benzylated derivatives | The reaction can yield a mixture of regioisomers. |
| Acetyl chloride | N-Acylation | N-acetylated triazole or acylated exocyclic amine | The site of acylation depends on the reaction conditions. |
Electrophilic Aromatic Substitution on the Triazole Ring
The 1,2,4-triazole ring is classified as a π-deficient heteroaromatic system. This electron-deficient character is due to the presence of three electronegative nitrogen atoms, which withdraw electron density from the ring. Consequently, the triazole ring is generally deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Instead of undergoing electrophilic attack, the triazole moiety is more likely to act as a nucleophile in certain reactions. For instance, related compounds like 4-amino-1,2,4-triazole (B31798) have been used as aminating agents in vicarious nucleophilic substitution (VNS) reactions on other electron-deficient aromatic compounds. google.com Therefore, direct electrophilic substitution on the triazole ring of this compound is not a common or feasible derivatization strategy.
Structural Diversification via Modifications of the 4-Aminophenyl Moiety
The 4-aminophenyl group offers significant opportunities for structural diversification, both through reactions at the primary amine and through substitution on the phenyl ring itself.
Amine Functionalization (e.g., acylation, sulfonylation)
Table 2: Examples of Amine Functionalization on the 4-Aminophenyl Moiety
| Reagent | Reaction Type | Product |
|---|---|---|
| Benzoyl chloride | Acylation | N-(4-(5-amino-1H-1,2,4-triazol-3-yl)phenyl)benzamide |
| Methanesulfonyl chloride | Sulfonylation | N-(4-(5-amino-1H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide |
Substitutions on the Phenyl Ring
The amino group on the phenyl ring is a potent activating group and directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is already occupied by the triazole substituent, electrophilic attack is directed to the two equivalent ortho positions (C-3' and C-5'). Common electrophilic substitution reactions such as halogenation (e.g., bromination or chlorination) can be performed under controlled conditions to introduce one or more halogen atoms onto the phenyl ring. These halogenated derivatives can then serve as versatile intermediates for further modifications, such as cross-coupling reactions.
Synthesis of Heteroaryl and Aryl Substituted Derivatives of this compound
A powerful strategy for introducing significant structural diversity is the synthesis of derivatives bearing additional aryl or heteroaryl substituents. This is often achieved using modern cross-coupling methodologies. For example, a halogen atom introduced onto the phenyl ring (as described in section 3.2.2) can serve as a synthetic handle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forming new carbon-carbon bonds. mdpi.com By reacting a halogenated (e.g., bromo- or iodo-) derivative of this compound with various aryl- or heteroarylboronic acids, a wide array of biaryl and heteroaryl-aryl derivatives can be synthesized. This approach allows for the systematic exploration of the chemical space around the core scaffold.
Table 3: Illustrative Synthesis of Aryl Derivatives via Suzuki Cross-Coupling
| Starting Material | Coupling Partner (Boronic Acid) | Product |
|---|---|---|
| 3-(3-Bromo-4-aminophenyl)-1H-1,2,4-triazol-5-amine | Phenylboronic acid | 3-(4-Amino-[1,1'-biphenyl]-3-yl)-1H-1,2,4-triazol-5-amine |
| 3-(3-Bromo-4-aminophenyl)-1H-1,2,4-triazol-5-amine | Pyridine-3-boronic acid | 3-(4-Amino-3-(pyridin-3-yl)phenyl)-1H-1,2,4-triazol-5-amine |
This method provides a modular and efficient route to complex derivatives, enabling the generation of libraries of compounds for various applications in chemical research.
Development of Polymeric and Supramolecular Architectures Incorporating the Compound
The bifunctional nature of this compound, possessing two primary amine groups, allows for its use as a monomer in the synthesis of various polymers. Additionally, the hydrogen bonding capabilities of the triazole and amino groups facilitate the formation of ordered supramolecular structures.
The presence of two amine groups in this compound makes it a suitable candidate for polycondensation reactions with appropriate comonomers to form polymers such as polyamides and polyimides. While specific literature on the polymerization of this exact compound is limited, the synthesis of polyamides from structurally related triazole-containing diamines has been reported. For instance, novel polyamides have been successfully synthesized through the low-temperature solution polycondensation of a diamine derived from acenaphthoquinone and 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole with various aromatic and aliphatic diacid chlorides. This suggests a viable synthetic route for producing polyamides from this compound.
The general reaction for the formation of polyamides would involve the reaction of the diamine with a diacid chloride, as illustrated in the following table:
Table 1: Potential Polyamide Synthesis from this compound
| Diacid Chloride Comonomer | Resulting Polyamide Structure (Repeating Unit) | Potential Properties |
| Terephthaloyl chloride | Aromatic polyamide with a rigid backbone | High thermal stability, good mechanical strength |
| Isophthaloyl chloride | Aromatic polyamide with a kinked backbone | Improved solubility compared to terephthaloyl-based polyamides |
| Adipoyl chloride | Aliphatic-aromatic polyamide | Increased flexibility, lower glass transition temperature |
| Sebacoyl chloride | Aliphatic-aromatic polyamide | Enhanced flexibility and solubility |
Furthermore, polymers incorporating the 1,2,4-triazole ring have been synthesized for various applications. For example, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been prepared and investigated for their antibacterial and anticorrosion properties. ajchem-a.com This highlights the potential to create functional polymers by derivatizing the triazole ring of this compound prior to or after polymerization. The synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents has also been achieved, indicating that with appropriate modification, soluble polymers of 1,2,4-triazoles could also be developed. mdpi.com
The 1,2,4-triazole ring, along with the amino groups of this compound, can participate in extensive hydrogen bonding. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H groups of the triazole and the amino groups can act as hydrogen bond donors. This facilitates the formation of well-defined supramolecular assemblies and co-crystals.
Research on related phenyl-1H-1,2,4-triazol-5-amine structures has shown that molecules can be linked into two-dimensional networks through N—H···N hydrogen bonds. nih.govresearchgate.net The π-electron delocalization between the amino group and the 1,2,4-triazole nucleus plays a significant role in the planarity and electronic properties of the molecule, which in turn influences the packing and supramolecular interactions. nih.govresearchgate.net In the crystal structure of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, N—H···N hydrogen bonds link the molecules into infinite zigzag chains. nih.govresearchgate.net
The potential for supramolecular self-assembly is also evident in other triazole derivatives, where weak hydrogen bonds and other noncovalent interactions cooperatively generate complex architectures. nih.gov By co-crystallizing this compound with other molecules capable of hydrogen bonding (co-formers), it is possible to engineer novel solid-state structures with tailored properties.
Table 2: Potential Supramolecular Synthons with this compound
| Co-former Functional Group | Potential Hydrogen Bonding Interaction | Resulting Supramolecular Motif |
| Carboxylic Acid | N-H···O=C, N···H-O | Salt or co-crystal formation, formation of cyclic motifs |
| Amide | N-H···O=C, N-H···N | Formation of extended chains or sheets |
| Pyridine | N-H···N(pyridyl) | Linear or angular synthons |
| Hydroxyl | N-H···O-H, N···H-O | Formation of hydrogen-bonded networks |
Chemoenzymatic and Biocatalytic Approaches for Derivatization
Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis for the derivatization of this compound. The primary amino group on the phenyl ring is a key target for such enzymatic modifications.
Enzymes such as lipases and proteases are widely used for the acylation of amines. Lipase-catalyzed acylation, in particular, is a well-established method for the synthesis of amides under mild reaction conditions. While there are no specific reports on the enzymatic acylation of this compound, studies on other aromatic amines and amino alcohols demonstrate the feasibility of this approach. For instance, lipase (B570770) Novozym 435 (Candida antarctica lipase B) has shown excellent reactivity and regioselectivity in the amidation of phenylglycinol. nih.gov This suggests that lipases could be employed for the selective acylation of the exocyclic amino group of the target compound.
Table 3: Potential Lipase-Catalyzed Acylation of this compound
| Acyl Donor | Enzyme | Potential Product |
| Acetic anhydride | Lipase (e.g., Novozym 435) | 3-(4-acetamidophenyl)-1H-1,2,4-triazol-5-amine |
| Ethyl acetate | Lipase (e.g., Novozym 435) | 3-(4-acetamidophenyl)-1H-1,2,4-triazol-5-amine |
| Capric acid | Lipase (e.g., Novozym 435) | 3-(4-decanamidophenyl)-1H-1,2,4-triazol-5-amine |
Transaminases are another class of enzymes that could be utilized for the derivatization of the aminophenyl moiety. These enzymes catalyze the transfer of an amino group from an amino donor to a keto acceptor. While this is more commonly used for the synthesis of amines, the reverse reaction can also be harnessed. More relevantly, reductive aminases could be used in a biocatalytic system for the N-alkylation of the amino group.
The development of efficient enzymatic methods for the synthesis of fluorinated β-amino acid enantiomers through lipase-catalyzed hydrolysis highlights the potential for stereoselective modifications if a chiral center were introduced into the molecule. semanticscholar.org
Computational and Theoretical Investigations of 3 4 Aminophenyl 1h 1,2,4 Triazol 5 Amine
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine, these methods elucidate the distribution of electrons and identify regions susceptible to chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
| Parameter | Typical Value for 1,2,4-Triazole (B32235) Derivatives | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The ESP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate negative potential, corresponding to areas with high electron density that are prone to electrophilic attack. Conversely, blue regions signify positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.
In the case of this compound, the ESP map would likely show negative potential around the nitrogen atoms of the triazole ring and the amino group, highlighting these as potential sites for hydrogen bonding and coordination with electrophiles. The phenyl ring would exhibit a more neutral potential, while the hydrogen atoms of the amino and triazole N-H groups would show positive potential. Computational studies on similar triazole derivatives have utilized ESP analysis to understand their intermolecular interactions.
Molecular Dynamics and Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. The conformational landscape of a molecule describes the various spatial arrangements of its atoms and their relative energies.
For this compound, a key conformational feature is the dihedral angle between the phenyl ring and the triazole ring. X-ray crystallography studies of the closely related compound, 3-phenyl-1H-1,2,4-triazol-5-amine, have revealed that the molecule is essentially planar, with a small dihedral angle between the phenyl and triazole rings. nih.govresearchgate.net This planarity is attributed to the extensive π-electron delocalization between the two ring systems. nih.govresearchgate.net The study also showed the existence of two tautomeric forms in the crystal structure. nih.govresearchgate.net
MD simulations can be employed to explore the rotational barrier around the C-C bond connecting the phenyl and triazole rings and to identify the most stable conformations in different solvent environments. This information is crucial for understanding how the molecule might bind to a biological target.
| Conformational Parameter | Observed in 3-phenyl-1H-1,2,4-triazol-5-amine | Implication for this compound |
|---|---|---|
| Phenyl-Triazole Dihedral Angle | 2.3 (2)° | Suggests a relatively planar and rigid structure |
| Tautomerism | Presence of two tautomers | Indicates potential for different interaction modes |
Prediction of Spectroscopic Signatures and Photophysical Behavior
Computational methods can predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and electronic absorption spectra. These predictions are valuable for interpreting experimental data and understanding the molecule's photophysical behavior.
Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would likely predict absorption bands in the ultraviolet-visible region, corresponding to π-π* and n-π* electronic transitions within the aromatic system. Studies on other substituted 1,2,4-triazoles have shown that the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the phenyl and triazole rings. semanticscholar.org
The photophysical properties, such as fluorescence and phosphorescence, can also be investigated computationally. These properties are influenced by the molecule's electronic structure and conformational flexibility. Understanding the photophysical behavior is important for applications in materials science and as fluorescent probes. semanticscholar.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and activation energies. For reactions involving this compound, such as derivatization or polymerization, computational studies can help to elucidate the most favorable reaction pathways.
For example, DFT calculations can be used to model the amination of a related triazole scaffold, providing insights into the regiochemical preferences for nucleophilic attack. nih.gov Such studies can help in optimizing reaction conditions and predicting the products of a reaction. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, providing a deeper understanding of the reaction mechanism.
In Silico Screening Methodologies for Ligand Design Principles
The this compound scaffold is a promising starting point for the design of new ligands with potential applications in medicinal chemistry and materials science. In silico screening methods, such as molecular docking and virtual screening, are widely used to identify promising lead compounds from large chemical libraries. researchgate.netnih.gov
Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to a specific biological target. researchgate.net These simulations provide insights into the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, which can guide the design of more potent and selective inhibitors.
Virtual screening involves the computational screening of large databases of compounds to identify those that are most likely to bind to a target of interest. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. The 3,5-diamino-1,2,4-triazole nucleus has been identified as a novel scaffold for the design of potent inhibitors of lysine-specific demethylase 1 (LSD1), highlighting the potential of this chemical class in drug design. nih.gov
| In Silico Method | Application | Key Information Obtained |
|---|---|---|
| Molecular Docking | Predicting ligand-protein interactions | Binding mode, binding affinity, key interactions |
| Virtual Screening | Identifying potential lead compounds | Ranking of compounds based on predicted activity |
| Pharmacophore Modeling | Defining essential features for biological activity | Spatial arrangement of functional groups |
QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies and Descriptors for Triazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.combohrium.com For triazole derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects, allowing for the rational design of new, more potent agents. researchgate.netzsmu.edu.ua These models are built by correlating variations in the biological activity of triazole compounds with changes in their molecular descriptors. researchgate.net
QSAR Modeling Methodologies
Various statistical and machine learning techniques are employed to develop robust QSAR models for triazole derivatives. These can be broadly categorized into 2D-QSAR and 3D-QSAR approaches.
2D-QSAR Methodologies: These methods use descriptors derived from the 2D representation of molecules.
Multiple Linear Regression (MLR): This is a common statistical technique used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). researchgate.netresearchgate.net MLR generates a simple and interpretable mathematical equation, making it a foundational method in QSAR studies of triazoles. researchgate.net
Partial Least Squares (PLS): PLS is an extension of multiple regression that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. jmaterenvironsci.com It reduces the predictor variables to a smaller set of uncorrelated components and then performs regression on these components.
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks. researchgate.net They are capable of modeling complex, non-linear relationships between descriptors and activity, which are often missed by linear methods like MLR. researchgate.netresearchgate.net For triazoles, ANNs have been used to develop predictive models for activities such as anti-pancreatic cancer efficacy. researchgate.net
3D-QSAR Methodologies: These advanced methods consider the three-dimensional structure of the molecules and require proper alignment of the compound series.
Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. jmaterenvironsci.comnih.gov The aligned molecules are placed in a 3D grid, and the interaction energies between a probe atom and each molecule are calculated at the grid points, serving as the descriptors. bohrium.comnih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds three other fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. jmaterenvironsci.commdpi.com This provides a more comprehensive description of the molecular properties influencing activity.
k-Nearest Neighbor (kNN-MFA): This method combines Molecular Field Analysis (MFA) with the k-Nearest Neighbor classification algorithm. bohrium.comnih.gov It predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the dataset, where similarity is defined by steric and electrostatic fields. bohrium.comnih.gov
Molecular Descriptors for Triazole Derivatives
The selection of appropriate molecular descriptors is a critical step in building a predictive QSAR model. researchgate.net For triazole derivatives, a wide array of descriptors have been utilized, categorized by the type of information they encode.
Physicochemical Descriptors: These describe properties such as lipophilicity and polarity, which are crucial for pharmacokinetics.
| Descriptor | Symbol | Description |
| LogP | logP | The logarithm of the octanol/water partition coefficient, representing the lipophilicity of the molecule. researchgate.net |
| Polar Surface Area | PSA | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of drug transport properties. researchgate.net |
| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. researchgate.net |
Topological Descriptors: Also known as 2D descriptors, these are numerical values derived from the 2D graph representation of a molecule.
| Descriptor | Symbol | Description |
| Topological Charge Indices | Describe the charge distribution within the molecule based on its topology. nih.gov | |
| Edge Adjacency Indices | Quantify the connectivity of atoms within the molecular graph. nih.gov | |
| Burden Eigenvalues | Descriptors derived from a matrix representation of the molecule, encoding information about atomic properties and connectivity. nih.gov |
Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods like Density Functional Theory (DFT) and provide detailed electronic properties of the molecule. researchgate.netnih.gov
| Descriptor | Symbol | Description |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's ability to donate electrons. researchgate.net |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's ability to accept electrons. researchgate.net |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO, indicating molecular stability and reactivity. researchgate.net |
| Dipole Moment | μ | A measure of the overall polarity of the molecule. researchgate.net |
| Mulliken Charges | Represents the partial charge distribution on individual atoms. mdpi.com | |
| Molecular Electrostatic Potential | MESP | Describes the electrostatic potential on the surface of the molecule, indicating regions susceptible to electrophilic or nucleophilic attack. mdpi.comresearchgate.net |
3D and Pharmacophoric Descriptors: These descriptors are derived from the 3D conformation of the molecule and are essential for 3D-QSAR studies.
| Descriptor | Type | Description |
| Steric Fields | 3D-QSAR | Represents the spatial arrangement and bulk of substituents (used in CoMFA/CoMSIA). nih.gov |
| Electrostatic Fields | 3D-QSAR | Describes the distribution of positive and negative charges within the molecule (used in CoMFA/CoMSIA). nih.gov |
| Hydrogen Bond Acceptor | Pharmacophore | Identifies sites in the molecule that can accept a hydrogen bond. mdpi.comnih.gov |
| Hydrogen Bond Donor | Pharmacophore | Identifies sites in the molecule that can donate a hydrogen bond. mdpi.comnih.gov |
| Hydrophobic Interaction | Pharmacophore | Maps regions of the molecule that have a preference for non-polar environments. mdpi.comnih.gov |
| Aromatic Ring | Pharmacophore | Defines the presence and location of aromatic rings, which are important for π-π stacking interactions. mdpi.comnih.gov |
Advanced Research Applications and Mechanistic Studies Involving 3 4 Aminophenyl 1h 1,2,4 Triazol 5 Amine
Coordination Chemistry and Metal Complexation Studies
The unique molecular architecture of 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine, featuring a triazole ring with multiple nitrogen atoms and an aminophenyl group, makes it a compelling ligand for the construction of transition metal complexes. The nitrogen atoms of the triazole ring can act as donor sites, facilitating coordination with various metal ions.
Exploration of this compound as a Ligand in Transition Metal Complexes
The presence of both the triazole and aminophenyl moieties allows this compound to function as a versatile ligand. Depending on the reaction conditions and the metal salt used, it can coordinate to metal centers in a monodentate or bidentate fashion, potentially leading to the formation of discrete molecular complexes or extended coordination polymers. The study of such complexes is crucial for understanding the fundamental principles of coordination chemistry and for the rational design of new materials with desired properties.
Design and Catalytic Evaluation of Metal Complexes Derived from the Compound
Metal complexes derived from 1,2,4-triazole-based ligands have shown promise in various catalytic applications. While specific catalytic studies on complexes of this compound are not widely reported, the structural motifs it can form suggest potential for catalytic activity. The metal centers in these complexes can act as Lewis acids, and the ligand framework can be modified to influence the steric and electronic environment around the active site, thereby tuning the catalytic performance.
Luminescent Properties of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating the Compound
Metal-Organic Frameworks (MOFs) and coordination polymers constructed from 1,2,4-triazole-containing ligands are of significant interest due to their potential luminescent properties. The incorporation of this compound into such frameworks could lead to materials with interesting photophysical characteristics. The luminescence in these materials can originate from the organic ligand itself, the metal center, or from ligand-to-metal or metal-to-ligand charge transfer processes. The specific emission properties would be dependent on the nature of the metal ion and the coordination environment.
Role in Functional Materials Science
The functional groups present in this compound make it a valuable building block for the development of novel functional materials.
Incorporation of the Compound into Polymer Matrices and Composites
The amino group on the phenyl ring of this compound provides a reactive site for its incorporation into polymer backbones or for grafting onto existing polymer chains. This can be achieved through various polymerization techniques, leading to the formation of new polymers or composite materials with enhanced thermal stability, mechanical strength, or other desirable properties imparted by the triazole moiety.
Self-Assembly and Supramolecular Chemistry Applications
The structural framework of 1,2,4-triazole (B32235) derivatives, including this compound, makes them ideal candidates for applications in supramolecular chemistry. The presence of multiple nitrogen atoms and amino groups allows these molecules to form a variety of noncovalent interactions, which are crucial for the construction of self-assembled architectures. frontiersin.org The inherent properties of the triazole ring, such as hydrogen bonding capability, π-π stacking, and rigidity, facilitate the formation of well-ordered supramolecular structures. dergipark.org.tr
Mechanistic Probes and Biochemical Research Applications (in vitro, non-clinical)
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives are extensively studied as mechanistic probes in non-clinical, in vitro biochemical research. researchgate.netisp.edu.pk
Derivatives of 1,2,4-triazole have been identified as effective inhibitors of various enzymes, making them valuable tools for studying enzyme mechanisms and for the development of therapeutic agents. researchgate.netisp.edu.pk These compounds have shown significant inhibitory activity against enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netisp.edu.pknih.gov
In vitro studies on α-amylase, a key enzyme in carbohydrate digestion, revealed that certain 1,2,4-triazole derivatives can act as potent inhibitors. researchgate.net Molecular docking studies suggest that these compounds can bind to the catalytic site of α-amylase, interacting with key amino acid residues. researchgate.net Similarly, various triazole derivatives have been evaluated for their potential to inhibit cholinesterases, which are implicated in neurological disorders like Alzheimer's disease. nih.gov The inhibitory mechanism often involves the interaction of the triazole derivative with both the catalytic triad (B1167595) and the anionic site of the enzyme. nih.gov The structural features of the triazole compound, including the nature and position of substituents, significantly influence its inhibitory potency against a specific enzyme target. dergipark.org.trnih.gov
| Triazole Derivative Class | Target Enzyme | Inhibition Results (IC50) | Reference |
|---|---|---|---|
| Azinane triazole-based derivatives | α-Glucosidase | Showed more potent inhibition than the standard, acarbose (B1664774) (375.82 ± 1.76 μM). | nih.gov |
| Fluorine-containing 1,2,4-triazole-5-one derivatives | α-Amylase | IC50 values ranged from 185.2 ± 3.4 to 535.6 ± 5.5 μM. | dergipark.org.tr |
| Novel 1,2,4-triazole derivatives | α-Amylase | Strongest inhibitor showed an IC50 value of 150 µM, compared to acarbose (235 μM). | researchgate.net |
Biophysical techniques, complemented by in silico studies, are instrumental in analyzing the binding of 1,2,4-triazole-based ligands to their protein targets. Molecular docking, a key computational method, is frequently used to predict the binding affinity and interaction modes of these compounds within the active sites of proteins.
For example, in the context of anticancer research, analogs of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine were studied for their interaction with the tubulin–combretastatin A-4 binding site. nih.govsemanticscholar.org These studies revealed efficient binding affinities, with calculated scores ranging from -6.502 to -8.341 kcal/mol. nih.govsemanticscholar.org The primary interactions stabilizing the protein-ligand complex were identified as electrostatic, including hydrogen bonds and halogen bonds with specific amino acid residues like Asn258. nih.govsemanticscholar.org Similarly, studies on S-alkyl 4-amino-5-(pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives showed that their binding to protein kinases can be stabilized by intermolecular hydrogen bonds involving the triazole's amino group and key amino acid residues. zsmu.edu.ua These analyses provide a molecular-level understanding of the structure-activity relationships that govern the biological effects of these compounds.
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed | Reference |
|---|---|---|---|---|
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin–combretastatin A-4 binding site | -6.502 to -8.341 | Hydrogen bond, Halogen bond | nih.govsemanticscholar.org |
| S-alkyl 4-amino-5-(pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives | Anaplastic lymphoma kinase | -1.8 to -8.1 | Intermolecular hydrogen bond, Alkyl interactions | zsmu.edu.ua |
Photophysical and Spectroscopic Techniques in Mechanistic Elucidation
Spectroscopic techniques are indispensable for the characterization and mechanistic elucidation of 1,2,4-triazole derivatives. These methods provide critical information on molecular structure, dynamics, and electronic properties.
Time-resolved spectroscopy is a powerful tool for investigating the dynamic processes that occur in molecules following photoexcitation. wikipedia.org Techniques like transient absorption and time-resolved infrared (TRIR) spectroscopy, which often employ a "pump-probe" methodology, allow researchers to study excited-state kinetics on timescales ranging from picoseconds to femtoseconds. wikipedia.org
Studies on related N-heterocyclic compounds, such as 3-amino-5-mercapto-1,2,4-triazole, have utilized nanosecond transient absorption spectroscopy to detect and characterize short-lived triplet species formed during the decay of singlet excited states. rsc.org The decay mechanisms, including both singlet and triplet pathways, can be interpreted with the aid of theoretical calculations like time-dependent density functional theory (TD-DFT). rsc.org Such investigations are crucial for understanding the photophysical and photochemical behavior of the this compound scaffold, which is essential for its application in areas like materials science and photochemistry. nih.govsemanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 1,2,4-triazole derivatives. urfu.rupensoft.net Standard one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of atoms within the molecule. mdpi.comresearchgate.net For instance, in ¹H NMR spectra of triazole derivatives, characteristic signals for amino (-NH₂) and triazole N-H protons can be identified, confirming the successful synthesis of the target structure. mdpi.com The chemical shifts of the triazole ring carbons (C-3 and C-5) in ¹³C NMR spectra are also key indicators of the molecular framework. mdpi.comnih.gov
To gain deeper structural insights and resolve ambiguities, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons and confirming the connectivity of different molecular fragments. semanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. semanticscholar.org
These advanced techniques have been instrumental in unambiguously confirming the structures of complex triazole systems, including distinguishing between different isomers and studying dynamic processes like annular prototropic tautomerism. semanticscholar.orgrsc.org
Future Perspectives and Emerging Avenues in the Research of 3 4 Aminophenyl 1h 1,2,4 Triazol 5 Amine
Development of Highly Efficient and Sustainable Synthetic Methodologies
The future synthesis of 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine and its derivatives is increasingly geared towards principles of green and sustainable chemistry. Researchers are moving away from traditional synthetic routes that often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. rsc.org A significant focus is on the development of one-pot syntheses and microwave-assisted organic synthesis (MAOS), which offer considerable advantages in terms of efficiency and environmental impact. nih.govresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of 1,2,4-triazole (B32235) derivatives. nih.govmdpi.comresearchgate.net This technique can drastically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. scielo.br The direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under controlled microwave conditions represents a green and straightforward route to obtaining 5-substituted 3-amino-1,2,4-triazoles. mdpi.com
Furthermore, the development of catalytic systems, particularly those that are metal-free or use earth-abundant metals, is a key area of interest. mdpi.com These approaches aim to enhance atom economy and reduce chemical waste, aligning with the core tenets of sustainable chemistry. rsc.orgnih.gov The goal is to create synthetic pathways that are not only efficient but also scalable and environmentally benign.
Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazole Derivatives
| Methodology | Advantages | Disadvantages | Relevant Findings |
|---|---|---|---|
| Conventional Heating | Well-established procedures. | Long reaction times, often lower yields, high energy consumption. rsc.org | Often requires harsh conditions and hazardous solvents. rsc.org |
| Microwave-Assisted Synthesis (MAOS) | Rapid reaction rates, higher yields, improved purity, energy efficiency. nih.govmdpi.comresearchgate.netscielo.br | Requires specialized equipment, potential for localized overheating. | Can reduce reaction times from hours to minutes. scielo.br |
| One-Pot Synthesis | Reduces the number of purification steps, saves time and resources, minimizes waste. nih.govresearchgate.net | Can be challenging to optimize for complex molecules. | Iron-catalyzed one-pot synthesis of 3-amino-1,2,4-triazoles has been developed. researchgate.net |
| Green Catalysis | Use of non-toxic and recyclable catalysts, milder reaction conditions. mdpi.com | Catalyst development can be complex and costly. | Molecular iodine has been used as an efficient catalyst for N-S bond formation in related heterocycles. mdpi.com |
Advanced Computational Prediction and Rational Design of Derivatives
Computational chemistry is poised to play a pivotal role in the future research of this compound. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are becoming indispensable for the rational design of novel derivatives with tailored properties. als-journal.comnih.govnih.gov
DFT calculations allow for the exploration of molecular structures, electronic properties, and thermodynamic stabilities of different isomers and derivatives. nih.govnih.gov This theoretical insight can guide synthetic efforts by predicting the most promising candidates for specific applications, thereby reducing the need for extensive trial-and-error experimentation. samipubco.com For instance, DFT can be used to calculate parameters like bond lengths, bond angles, and frontier molecular orbital energies, which are crucial for understanding the reactivity and potential interactions of the molecule. als-journal.com
QSAR and molecular docking studies are particularly valuable in medicinal chemistry for designing derivatives with enhanced biological activity. nih.govresearchgate.netnih.govresearchgate.net By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the potency of new, unsynthesized molecules. nih.govphyschemres.org Molecular docking simulations, on the other hand, can elucidate the binding modes of these derivatives with biological targets such as enzymes, providing a basis for structure-based drug design. nih.govacs.orgpensoft.net
Table 2: Computational Approaches in the Study of 1,2,4-Triazole Derivatives
| Computational Method | Application | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. nih.govnih.gov | Geometrical parameters, heats of formation, band gaps, and thermodynamic properties. als-journal.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity to predict the potency of new compounds. nih.govphyschemres.org | Identification of key structural features (descriptors) that influence activity. nih.gov |
| Molecular Docking | Simulation of the interaction between a ligand and a biological target (e.g., protein, enzyme). researchgate.netnih.govresearchgate.net | Prediction of binding modes, interaction energies, and potential for inhibition. nih.govacs.org |
Integration of the Compound into Novel Hybrid Materials
The unique structural features of this compound, particularly its multiple nitrogen atoms and amino groups, make it an excellent building block for the construction of novel hybrid materials. A significant area of emerging research is its incorporation into metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net The triazole ring can act as a versatile ligand, bridging multiple metal centers to form extended one-, two-, or three-dimensional networks. acs.orgacs.org
These triazole-based MOFs exhibit a range of interesting properties, including porosity, which can be exploited for gas storage and separation. mdpi.com The ability to tune the properties of these materials by changing the metal ion or modifying the organic linker opens up a vast design space for creating functional materials. researchgate.net For example, iron(II)-1,2,4-triazole coordination polymers are known for their thermochromic and spin crossover properties, which are of interest for molecular electronics. mdpi.com
Beyond MOFs, there is potential for incorporating this compound into other types of hybrid materials, such as functionalized covalent organic polymers (COPs) for applications like selective adsorption of ions. researchgate.net The electron-deficient nature of the 1,2,4-triazole system also makes its derivatives suitable for use in materials for organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net
Exploration of its Role in Bio-inspired Chemical Systems
The coordination chemistry of this compound and its derivatives offers intriguing possibilities for the development of bio-inspired chemical systems. The triazole moiety, with its multiple nitrogen donor atoms, can mimic the coordination environment of histidine residues in the active sites of metalloenzymes. This makes it a valuable component for designing synthetic analogues of enzymes that can perform catalytic transformations.
By forming complexes with transition metals, these triazole derivatives can serve as ligands in biomimetic catalysts. The specific geometry and electronic properties of the metal center can be modulated by the design of the triazole ligand, allowing for the fine-tuning of catalytic activity and selectivity. The derivatization of amino acids with 1,2,4-triazoles has been explored as a strategy to create versatile coordinating groups on a single ligand backbone, combining a carboxylic group with a nitrogen heterocycle. mdpi.com
Future research in this area could focus on developing catalysts for specific oxidation, reduction, or hydrolysis reactions, inspired by natural enzymatic processes. The self-assembly of these metal-triazole complexes into supramolecular structures could also lead to the creation of more complex and functional bio-inspired systems.
Opportunities in Analytical Chemistry and Sensor Development
The structural characteristics of this compound make it a promising platform for the development of chemical sensors. The presence of multiple binding sites (nitrogen atoms of the triazole ring and the amino groups) allows for the selective coordination of metal ions and other analytes. sci-hub.se This interaction can be transduced into a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). sci-hub.seacs.org
Triazole-based chemosensors have been developed for the detection of various metal ions, including iron (Fe³⁺), tin (Sn²⁺), and calcium (Ca²⁺). sci-hub.se The "click" chemistry approach to synthesizing 1,2,3-triazoles has proven to be a particularly effective strategy for creating modular fluorescent sensors. acs.org This modularity allows for the systematic variation of the fluorophore and binding units to optimize selectivity and sensitivity for different target analytes. nih.gov
In addition to optical sensors, there is potential for developing electrochemical sensors based on this compound. For instance, films of polymerized 3,5-diamino-1,2,4-triazole on electrode surfaces have been used for the electrochemical determination of environmental pollutants like 4-nitrophenol. researchgate.net The unique redox properties of the triazole ring and its derivatives can be harnessed to create sensitive and selective electrochemical sensing platforms. nih.govnih.govacs.org
Q & A
Q. How can researchers optimize the synthesis of 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-aminophenyl precursors with thiourea derivatives under basic conditions (e.g., NaOH or K₂CO₃) can yield the triazole core . Microwave-assisted synthesis is recommended to reduce reaction time (from hours to minutes) and improve yields (up to 85%) by enhancing reaction kinetics . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity (>95%).
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and amine groups (δ 3.0–5.0 ppm) .
- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C-N/C=S vibrations (1250–1350 cm⁻¹) .
- X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 4H-triazole) and confirm planarity of the triazole-phenyl system (dihedral angles <5°) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous biological assays?
- Methodological Answer : The compound exhibits low aqueous solubility (18.1 µg/mL at pH 7.4) due to its hydrophobic aromatic groups . To enhance solubility:
- Use DMSO as a co-solvent (<5% v/v to avoid cytotoxicity).
- Prepare stock solutions in acidic buffers (pH 4–5) to stabilize the amine group against oxidation.
Stability tests under UV light and varying pH (3–9) are critical for long-term storage .
Advanced Research Questions
Q. How do tautomeric forms of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 1H- and 4H-triazole tautomers exhibit distinct reactivities. Computational studies (DFT at B3LYP/6-31G*) show the 1H form is more nucleophilic due to electron-rich N1 positions, facilitating reactions with electrophiles like alkyl halides . Experimental validation via X-ray crystallography and HPLC can quantify tautomeric ratios under different solvents (e.g., 70% 1H in DMSO vs. 50% in H₂O) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Discrepancies often arise from substituent effects and assay conditions. For example:
- Fluorine substituents (e.g., 4-fluorobenzyl) enhance lipophilicity and membrane penetration, boosting antimicrobial activity (MIC 2–8 µg/mL) .
- Amino-phenyl groups may interact with DNA topoisomerases, explaining anticancer activity (IC₅₀ 10–20 µM) in specific cell lines .
Standardize assays using control compounds (e.g., ciprofloxacin for antimicrobial tests) and replicate under identical conditions (pH, temperature) .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use crystal structures of kinases (e.g., EGFR, PDB: 1M17) to simulate interactions. The triazole’s nitrogen atoms form hydrogen bonds with catalytic lysine residues (binding energy: −8.5 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
Validate predictions with in vitro kinase inhibition assays (IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
